Food orange 2
Overview
Description
Food Orange 2, also known as Orange II, is a synthetic azo dye commonly used in the food industry to impart an orange color to various products. It is characterized by its vivid orange hue and is often employed in the coloring of beverages, candies, and other food items. The compound is known for its stability and vibrant color, making it a popular choice for food coloring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Food Orange 2 is synthesized through a diazotization reaction followed by coupling with a suitable aromatic compound. The process begins with the diazotization of aniline to form diazonium salt. This is achieved by treating aniline with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 2-naphthol in an alkaline medium to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is carefully controlled to ensure high yield and purity of the dye. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to achieve the desired product quality. The final product is then purified and dried before being packaged for use in the food industry.
Chemical Reactions Analysis
Types of Reactions
Food Orange 2 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amines, which may affect its color properties.
Substitution: The aromatic rings in this compound can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions are used to reduce this compound.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds under controlled conditions.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction typically results in the formation of aromatic amines.
Substitution: Substitution reactions can produce a variety of substituted azo compounds with different functional groups.
Scientific Research Applications
Food Orange 2 has several applications in scientific research, including:
Chemistry: It is used as a model compound in studies of azo dye chemistry and reaction mechanisms.
Biology: The dye is employed in biological staining techniques to visualize cellular components.
Medicine: Research on the potential health effects and toxicity of this compound is ongoing, with studies focusing on its impact on human health.
Industry: Beyond food coloring, this compound is used in the textile and paper industries for dyeing purposes.
Mechanism of Action
The mechanism of action of Food Orange 2 involves its interaction with various molecular targets. The dye can bind to proteins and other biomolecules, affecting their function. In biological systems, this compound can be metabolized by enzymes, leading to the formation of reactive intermediates that may interact with cellular components. The pathways involved in its metabolism and the resulting effects on cellular function are areas of active research.
Comparison with Similar Compounds
Food Orange 2 can be compared with other azo dyes such as:
Sunset Yellow FCF: Another widely used food dye with a similar azo structure but different color properties.
Tartrazine: A yellow azo dye used in food and pharmaceuticals.
Allura Red AC: A red azo dye commonly used in beverages and confectionery.
Uniqueness
This compound is unique in its specific hue and stability, making it particularly suitable for applications where a bright orange color is desired. Its chemical structure allows for various modifications, enabling the synthesis of derivatives with tailored properties.
List of Similar Compounds
- Sunset Yellow FCF
- Tartrazine
- Allura Red AC
- Ponceau 4R
- Carmoisine
Properties
IUPAC Name |
disodium;6-hydroxy-5-[(3-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O7S2.2Na/c19-15-7-4-10-8-13(27(23,24)25)5-6-14(10)16(15)18-17-11-2-1-3-12(9-11)26(20,21)22;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECHAJXICNIUQL-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2Na2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893685 | |
Record name | Disodium 6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2347-72-0, 85283-70-1 | |
Record name | Food orange 2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002347720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy-5-((3-sulphophenyl)azo)naphthalene-2-sulphonic acid, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085283701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 6-hydroxy-5-[(3-sulphonatophenyl)azo]naphthalene-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.340 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FOOD ORANGE 2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35HF83708U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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